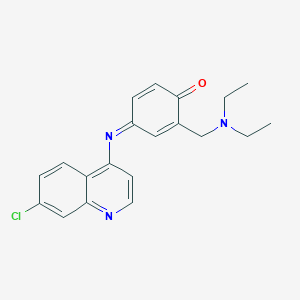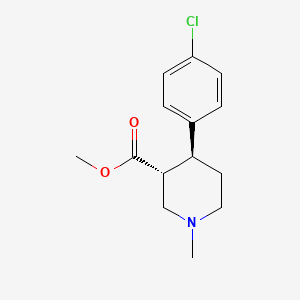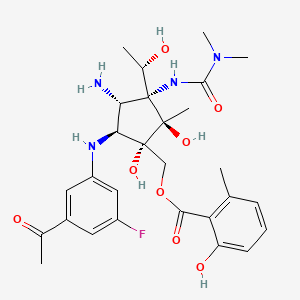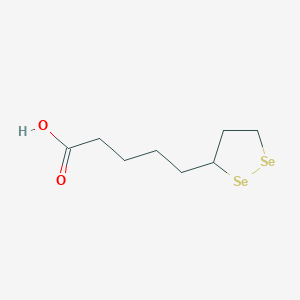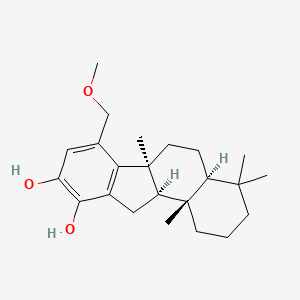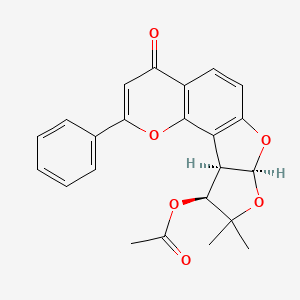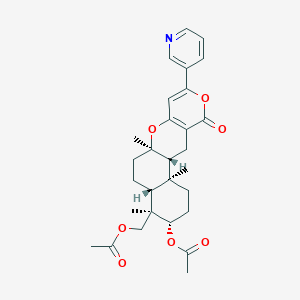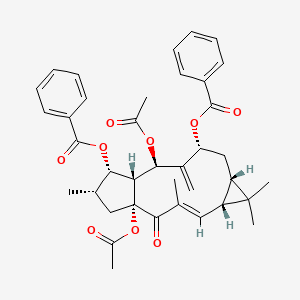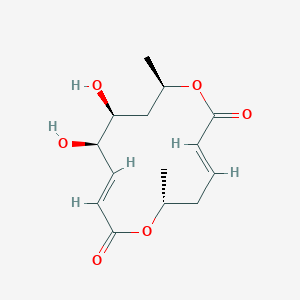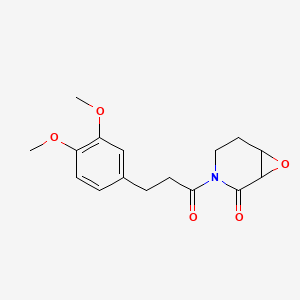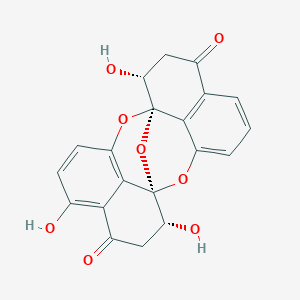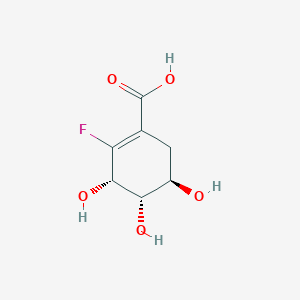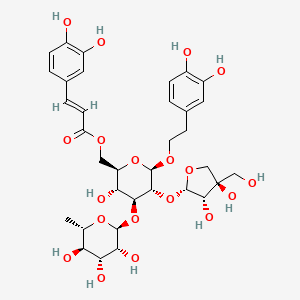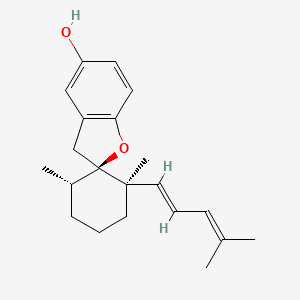![molecular formula C24H34O2 B1251634 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene CAS No. 61575-03-9](/img/structure/B1251634.png)
1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene
Overview
Description
1, 1'-[1, 12-Dodecanediylbis(oxy)]bisbenzene, also known as 1, 12-diphenoxydodecane, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 1, 1'-[1, 12-Dodecanediylbis(oxy)]bisbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene can be found in nuts. This makes 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene a potential biomarker for the consumption of this food product.
[(12-Phenoxydodecyl)oxy]benzene is an aromatic ether.
Scientific Research Applications
1. Antimicrobial Activity
1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene and its analogs have been explored for their antimicrobial properties. Specifically, 4,4'-[1,12-dodecanediyl(oxy)]bisbenzaldehyde, a closely related compound, showed promise against various Mycobacterium species, including drug-susceptible and multi-drug resistant Mycobacterium tuberculosis, Mycobacterium bovis, Mycobacterium ulcerans, and Mycobacterium avium subspecies. This compound demonstrated growth inhibition of M. tuberculosis in macrophages without significant cytotoxicity or genotoxicity (Cappoen et al., 2013).
2. Corrosion Inhibition
Compounds structurally related to 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene have been investigated for their role in corrosion inhibition. For instance, bis(1,2,4-triazolyl)dodecane, an analog, demonstrated significant corrosion inhibition for carbon steel in acidic environments. This effectiveness is attributed to the synergistic effects between chloride anions and quaternary ammonium ions, leading to a high protective efficiency against steel corrosion in acidic mediums (Chikh et al., 2005).
3. Material Science Applications
Related compounds have been utilized in material science, especially in the development of novel azomethines with potential applications in electronics. The study of azomethines derived from compounds like 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene revealed interesting thermal and mesomorphic behaviors, important for applications in liquid crystal displays and other electronic devices (Iwan et al., 2010).
4. Pharmaceutical Research
Compounds structurally similar to 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene have shown potential in pharmaceutical research. For example, N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides, with a core structure resembling 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene, demonstrated significant in vivo anti-inflammatory activity. These findings highlight the potential of such compounds in developing new anti-inflammatory drugs (Girgis & Ellithey, 2006).
5. Catalysis and Chemical Reactions
The structural analogs of 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene have been studied for their role in catalysis. For instance, binuclear molybdenum and vanadium complexes derived from similar structures have been effectively used in the oxidation of alkenes and sulfides. These complexes demonstrate the potential of such compounds in facilitating various chemical reactions and industrial processes (Javadi et al., 2014), (Javadi et al., 2015).
properties
CAS RN |
61575-03-9 |
|---|---|
Product Name |
1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene |
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
12-phenoxydodecoxybenzene |
InChI |
InChI=1S/C24H34O2/c1(3-5-7-15-21-25-23-17-11-9-12-18-23)2-4-6-8-16-22-26-24-19-13-10-14-20-24/h9-14,17-20H,1-8,15-16,21-22H2 |
InChI Key |
MGDFXJZWAHCAMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCCOC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCCOC2=CC=CC=C2 |
Other CAS RN |
61575-03-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



